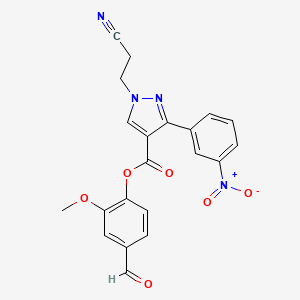
(3-(Dimethylamino)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesize 3-(3-methyl-1,2,4-oxadiazol-5-yl)amine from 3-methyl-1,2,4-oxadiazole.
Couple it with the azetidinone intermediate using a suitable coupling reagent (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods:
The industrial synthesis involves similar steps but optimizes reaction conditions for large-scale production. This includes high-efficiency continuous flow reactors, solvent recycling, and purification techniques such as crystallization and chromatography.
準備方法
Synthetic Routes and Reaction Conditions:
Formation of the Phenyl-Azetidinone Backbone:
Start with 3-(Dimethylamino)benzaldehyde.
React it with a suitable amine to form the corresponding imine, followed by cyclization to create the azetidinone ring.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidative transformations, especially at the dimethylamino group, using oxidizing agents like hydrogen peroxide.
Reduction: The azetidinone ring can be reduced to the corresponding amine under hydrogenation conditions.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitutions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium/carbon catalyst.
Substitution: Halogens, nucleophiles (amines, thiols), electrophiles (alkyl halides).
Major Products:
The oxidative and reductive modifications yield derivatives with varied electronic and steric properties, potentially enhancing biological activity or altering physical characteristics.
科学的研究の応用
Chemistry:
Used as a model compound to study azetidinone and oxadiazole chemistry.
Biology:
Investigated for antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine:
Potential application in drug design, particularly in targeting bacterial enzymes or cancer cell pathways.
Industry:
Explored in the development of advanced materials with specific electronic properties.
作用機序
The compound exhibits its effects by interacting with molecular targets such as enzymes and receptors. The mechanism involves:
Binding: The 3-(Dimethylamino)phenyl group can engage in π-π stacking interactions, while the 1,2,4-oxadiazole moiety may participate in hydrogen bonding.
Pathways: In biological systems, it may inhibit key enzymes or disrupt membrane integrity, leading to antimicrobial or cytotoxic effects.
類似化合物との比較
(3-(Dimethylamino)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-2-yl)methanone.
(4-(Dimethylamino)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone.
Uniqueness:
The exact positioning of functional groups provides distinct reactivity and biological interaction profiles.
Unique combination of azetidinone and oxadiazole moieties contributes to its specific electronic and steric properties, differentiating it from other similar structures.
That's a comprehensive overview. What intrigues you most about this compound?
特性
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10-16-14(21-17-10)12-8-19(9-12)15(20)11-5-4-6-13(7-11)18(2)3/h4-7,12H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWGOWVHSMBPAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2412885.png)
![8-oxo-N-(3-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2412886.png)

![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412890.png)
![1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412891.png)


![N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide](/img/structure/B2412894.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2412897.png)

![4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2412899.png)
![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2412900.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2412904.png)

